molecular formula C15H17N3OS2 B2573641 N-(4-tert-butyl-1,3-thiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine CAS No. 862975-54-0

N-(4-tert-butyl-1,3-thiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine

Cat. No.: B2573641
CAS No.: 862975-54-0
M. Wt: 319.44
InChI Key: BRKJIVPNWAMEOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-tert-butyl-1,3-thiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine is a complex organic compound that belongs to the class of thiazole and benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine typically involves multi-step organic reactions. One common method includes the condensation of 4-tert-butyl-1,3-thiazol-2-amine with 6-methoxy-1,3-benzothiazol-2-amine under controlled conditions. The reaction may require the use of catalysts such as palladium or copper to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butyl-1,3-thiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

N-(4-tert-butyl-1,3-thiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-tert-butyl-1,3-thiazol-2-yl)-2-cyanoacetamide
  • N-(4-tert-butyl-1,3-thiazol-2-yl)-3-methylbutanamide
  • N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2,3-dimethylanilino)benzamide

Uniqueness

N-(4-tert-butyl-1,3-thiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine is unique due to its specific combination of thiazole and benzothiazole rings, along with the tert-butyl and methoxy substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS2/c1-15(2,3)12-8-20-13(17-12)18-14-16-10-6-5-9(19-4)7-11(10)21-14/h5-8H,1-4H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKJIVPNWAMEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.